Gibberellin A(24)
Overview
Description
Gibberellin A(24) Description
Gibberellins (GAs) are a group of diterpenoid carboxylic acids that play a crucial role as endogenous plant growth hormones. They are involved in promoting organ expansion and various developmental changes in higher plants. GAs are also produced by certain fungi and bacteria, although their functions in these organisms are not as well understood . The biosynthesis of GAs involves terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases, which are localized in plastids, the endomembrane system, and the cytosol, respectively . The concentration of biologically active GAs is tightly regulated and influenced by developmental and environmental cues .
Synthesis Analysis
The synthesis of gibberellins, including Gibberellin A(24), involves complex pathways starting from the ent-gibberellane ring structure. There are two main types of GAs based on their carbon atoms: C20-GAs and C19-GAs, which differ by the presence or absence of the twentieth carbon atom . The synthesis of GAs has been extensively studied, with pathways to rare native compounds starting from gibberellic acid (GA3) being of particular interest . The synthesis of GA95, a gibberellin closely related to GA24, from GA3 has been reported, providing insights into the possible biosynthetic pathways of GAs .
Molecular Structure Analysis
Gibberellins, including Gibberellin A(24), share the basic ent-gibberellane ring structure. This structure is characterized by a diterpenoid skeleton with varying degrees of oxidation and different functional groups that define the specific GA . The molecular structure of GAs is critical for their biological activity, and even minor changes can significantly affect their function as plant growth regulators .
Chemical Reactions Analysis
Gibberellins undergo various chemical reactions that are essential for their biological activity. These include oxidation, reduction, and conjugation reactions that modify the gibberellin molecule to either activate it, deactivate it, or prepare it for transport within the plant . For example, the synthesis of nitrogen-containing gibberellin conjugates has been reported, which involves linking an amino acid to the gibberellin molecule through an amide-like bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of gibberellins are determined by their molecular structure. GAs are generally soluble in organic solvents and exhibit different degrees of stability depending on their structure and environmental conditions . The bioactive forms of GAs are regulated by their synthesis and metabolism, which are subject to control by various factors, including light, temperature, and other hormones .
Scientific Research Applications
Role in Plant Growth and Development
Gibberellins, including Gibberellin A(24), are key phytohormones that regulate a wide range of growth and developmental processes in plants. They are essential for functions like seed germination, stem and leaf expansion, flowering, and fruit development. For instance, Gibberellin A(24) binds to the gibberellin receptor GID1, which is crucial for the GA signaling pathway in plants. This interaction promotes the degradation of DELLA proteins, leading to the regulation of gene expression and various growth responses (Murase et al., 2008); (Ueguchi-Tanaka et al., 2005).
Impact on Agricultural Practices
Gibberellins have been extensively used in agriculture to enhance plant growth and yields. Their manipulation, either genetically or through external application, can optimize plant height, seed production, and overall agricultural productivity. This understanding has been pivotal in breeding programs, especially in developing semi-dwarf, high-yielding crop varieties (Gao & Chu, 2020).
Molecular and Cellular Mechanisms
Studies have detailed the molecular structure and function of Gibberellin A(24) in plant cells. For example, the crystal structure analysis of the GA-GID1-DELLA complex has provided insights into how gibberellins are perceived at the molecular level (Shimada et al., 2008). Furthermore, research on GA signaling pathways has revealed how gibberellins influence the transcription of genes related to growth and development (Sun & Gubler, 2004).
Application in Genetic Engineering
Gibberellin A(24) also plays a role in the field of genetic engineering. By modifying the GA metabolic pathways, researchers have been able to create dwarf phenotypes in plants, which is significant for developing certain crop varieties and ornamental plants (Dijkstra et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,8R,9R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11?,12-,13-,14-,18-,19?,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJCIPAKFLTCI-BCYHSWAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C34[C@H]2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A(24) | |
CAS RN |
19427-32-8 | |
Record name | Gibberellin A(24) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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